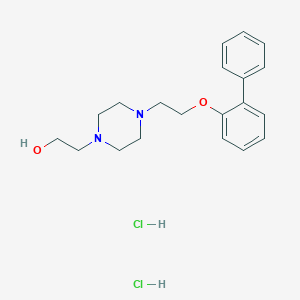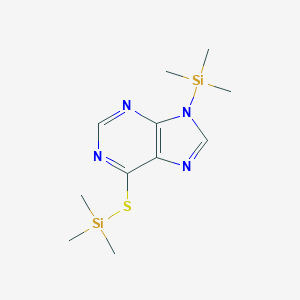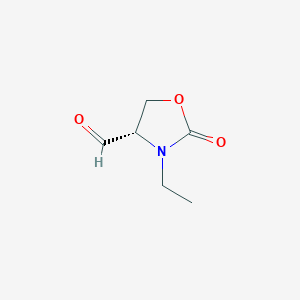
2-(4-(2-(2-Biphenylyloxy)ethyl)-1-piperazinyl)ethanol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(2-(2-Biphenylyloxy)ethyl)-1-piperazinyl)ethanol dihydrochloride, also known as BRL-15572, is a chemical compound that has been extensively researched for its potential therapeutic applications. This compound belongs to the family of piperazine derivatives and has been shown to exhibit significant pharmacological activity.
Mechanism Of Action
2-(4-(2-(2-Biphenylyloxy)ethyl)-1-piperazinyl)ethanol dihydrochloride acts as a selective antagonist of the 5-HT2C receptor, which is involved in the regulation of food intake and energy balance. By blocking the activity of this receptor, 2-(4-(2-(2-Biphenylyloxy)ethyl)-1-piperazinyl)ethanol dihydrochloride can reduce food intake and promote weight loss. 2-(4-(2-(2-Biphenylyloxy)ethyl)-1-piperazinyl)ethanol dihydrochloride has also been shown to exhibit anti-inflammatory and analgesic effects by modulating the activity of other receptors in the body.
Biochemical And Physiological Effects
2-(4-(2-(2-Biphenylyloxy)ethyl)-1-piperazinyl)ethanol dihydrochloride has been shown to exhibit significant effects on various physiological processes in the body. It has been shown to reduce food intake and promote weight loss in animal models. 2-(4-(2-(2-Biphenylyloxy)ethyl)-1-piperazinyl)ethanol dihydrochloride has also been shown to exhibit anti-inflammatory and analgesic effects by modulating the activity of other receptors in the body.
Advantages And Limitations For Lab Experiments
2-(4-(2-(2-Biphenylyloxy)ethyl)-1-piperazinyl)ethanol dihydrochloride has several advantages for use in laboratory experiments. It exhibits high selectivity for the 5-HT2C receptor, which makes it a useful tool for studying the physiological effects of this receptor. 2-(4-(2-(2-Biphenylyloxy)ethyl)-1-piperazinyl)ethanol dihydrochloride also exhibits high potency, which allows for the use of lower concentrations in experiments. However, the limitations of 2-(4-(2-(2-Biphenylyloxy)ethyl)-1-piperazinyl)ethanol dihydrochloride include its relatively short half-life and poor solubility in water, which can make it difficult to administer in experiments.
Future Directions
There are several future directions for research on 2-(4-(2-(2-Biphenylyloxy)ethyl)-1-piperazinyl)ethanol dihydrochloride. One potential area of research is the development of more potent and selective compounds that target the 5-HT2C receptor. Another area of research is the investigation of the potential therapeutic applications of 2-(4-(2-(2-Biphenylyloxy)ethyl)-1-piperazinyl)ethanol dihydrochloride in various diseases, such as obesity, inflammation, and pain. Finally, further research is needed to understand the mechanisms underlying the physiological effects of 2-(4-(2-(2-Biphenylyloxy)ethyl)-1-piperazinyl)ethanol dihydrochloride and to identify potential side effects and safety concerns.
Synthesis Methods
The synthesis of 2-(4-(2-(2-Biphenylyloxy)ethyl)-1-piperazinyl)ethanol dihydrochloride involves the reaction of 2-(2-biphenylyloxy)ethylamine with piperazine in the presence of a reducing agent. The resulting compound is then treated with hydrochloric acid to yield the dihydrochloride salt of 2-(4-(2-(2-Biphenylyloxy)ethyl)-1-piperazinyl)ethanol dihydrochloride.
Scientific Research Applications
2-(4-(2-(2-Biphenylyloxy)ethyl)-1-piperazinyl)ethanol dihydrochloride has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit significant activity as a selective antagonist of the 5-HT2C receptor, which is involved in the regulation of food intake and energy balance. 2-(4-(2-(2-Biphenylyloxy)ethyl)-1-piperazinyl)ethanol dihydrochloride has also been shown to exhibit anti-inflammatory and analgesic effects in animal models.
properties
CAS RN |
125849-24-3 |
|---|---|
Product Name |
2-(4-(2-(2-Biphenylyloxy)ethyl)-1-piperazinyl)ethanol dihydrochloride |
Molecular Formula |
C20H28Cl2N2O2 |
Molecular Weight |
399.4 g/mol |
IUPAC Name |
2-[4-[2-(2-phenylphenoxy)ethyl]piperazin-1-yl]ethanol;dihydrochloride |
InChI |
InChI=1S/C20H26N2O2.2ClH/c23-16-14-21-10-12-22(13-11-21)15-17-24-20-9-5-4-8-19(20)18-6-2-1-3-7-18;;/h1-9,23H,10-17H2;2*1H |
InChI Key |
HRSGDRIJNIFNQL-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCO)CCOC2=CC=CC=C2C3=CC=CC=C3.Cl.Cl |
Canonical SMILES |
C1CN(CCN1CCO)CCOC2=CC=CC=C2C3=CC=CC=C3.Cl.Cl |
Other CAS RN |
125849-24-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![2-[Carboxy(dideuterio)methyl]sulfanyl-2,2-dideuterioacetic acid](/img/structure/B164206.png)
![[(2R)-2,3-bis(4-pyren-4-ylbutanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B164209.png)
![1-Methoxy-6,6,9-trimethyl-3-pentylbenzo[c]chromene](/img/structure/B164210.png)